REACTION_CXSMILES
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C([Si](CC)(CC)[O:4][CH2:5][CH2:6][C:7]#[C:8][Si:9]([CH2:14][CH3:15])([CH2:12][CH3:13])[CH2:10][CH3:11])C.Cl.CCCCCC.O>CO>[CH2:14]([Si:9]([CH2:10][CH3:11])([CH2:12][CH3:13])[C:8]#[C:7][CH2:6][CH2:5][OH:4])[CH3:15]
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Name
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|
Quantity
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32.99 g
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Type
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reactant
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Smiles
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C(C)[Si](OCCC#C[Si](CC)(CC)CC)(CC)CC
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Name
|
|
Quantity
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336 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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62 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 4 hours at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with hexane (3×100 ml)
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Type
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WASH
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Details
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The combined organic phases were washed with H2O (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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with saturated NaCl-Solution (50 ml) and dried over MgSO4
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Type
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FILTRATION
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Details
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After filtering off the drying agent the solvents
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Type
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CUSTOM
|
Details
|
were removed on a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](C#CCCO)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |